2-Chloro-3-methoxy-5-methylpyrazine
Description
Significance of Pyrazine (B50134) Heterocycles in Contemporary Chemical Research
Pyrazine heterocycles are of significant interest in modern chemical research, primarily due to their widespread presence in natural products and their diverse biological activities. nih.govmdpi.comtandfonline.com These compounds are integral to the fields of medicinal chemistry, materials science, and flavor chemistry.
In medicinal chemistry , the pyrazine nucleus is a key structural motif in numerous therapeutic agents. nih.govtandfonline.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is crucial for molecular recognition and binding to biological targets. nih.gov This has led to the development of pyrazine-containing drugs with a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and diuretic properties. tandfonline.comepo.org A notable example is Bortezomib, a pyrazine-containing proteasome inhibitor used in cancer therapy. mdpi.com
In materials science , pyrazine derivatives are explored for their potential in creating novel functional materials. Their electron-deficient nature and ability to participate in intermolecular interactions make them suitable components for organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.
The field of flavor and fragrance chemistry also heavily relies on pyrazine derivatives. Many substituted pyrazines are potent odorants and flavorants found in a variety of roasted, toasted, and fermented foods, contributing to their characteristic aromas. thegoodscentscompany.com For instance, 2-methoxy-3-methylpyrazine (B1583162) is known for its nutty and chocolate-like aroma. thegoodscentscompany.com
Specific Context and Research Interest in 2-Chloro-3-methoxy-5-methylpyrazine
This compound is a specific derivative of pyrazine, characterized by the presence of a chloro group at the 2-position, a methoxy (B1213986) group at the 3-position, and a methyl group at the 5-position. While extensive research on this exact molecule is not widely published, its structure suggests significant research potential as a building block in organic synthesis and as a candidate for biological screening.
The combination of a halogen atom, an electron-donating methoxy group, and an alkyl group on the pyrazine ring creates a unique electronic and steric environment. This substitution pattern allows for a variety of chemical transformations, making it a potentially versatile intermediate for the synthesis of more complex molecules. The chlorine atom, for instance, can be a site for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of other functional groups.
Below is a table summarizing the known identifiers and basic properties of this compound.
| Property | Value | Source |
| Molecular Formula | C6H7ClN2O | bldpharm.com |
| Molecular Weight | 158.59 g/mol | chemcia.com |
| CAS Number | 870543-99-0 | bldpharm.comchemcia.com |
| Purity | 95% | chemcia.com |
This data is based on information from chemical suppliers and databases.
Overview of Current Research Landscape Pertaining to Halogenated and Alkoxypyrazine Derivatives
The research landscape for halogenated and alkoxypyrazine derivatives is rich and varied, driven by the desire to fine-tune the properties of the pyrazine core for specific applications.
Halogenated pyrazines are crucial intermediates in organic synthesis. The halogen atom, typically chlorine or bromine, serves as a leaving group that can be readily displaced by nucleophiles or participate in transition metal-catalyzed cross-coupling reactions like the Suzuki, Stille, and Buchwald-Hartwig reactions. mdpi.com This allows for the construction of complex molecular architectures with diverse functionalities. For example, 2,5-dibromopyrazine (B1339098) has been utilized in the synthesis of pyrazine-linked bisindole alkaloids through a double Suzuki–Miyaura coupling. mdpi.com
Alkoxypyrazines , on the other hand, are often investigated for their biological activity and their role as flavor and fragrance compounds. The methoxy group, being a strong electron-donating group, can significantly influence the electronic properties of the pyrazine ring and its interaction with biological targets. Research into compounds like 2-methoxy-3-alkylpyrazines is driven by their potent and distinct aromas, which are important in the food industry. femaflavor.org
The combination of both halogen and alkoxy substituents on a pyrazine ring, as seen in this compound, offers a dual functionality. This allows for selective chemical modifications, where one substituent can be reacted while the other remains intact, providing a strategic advantage in multi-step synthetic sequences. The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group can also lead to unique chemical reactivity and biological properties that are subjects of ongoing research interest.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-methoxy-5-methylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-3-8-5(7)6(9-4)10-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSNSQROYHUFOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 2 Chloro 3 Methoxy 5 Methylpyrazine
Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring
The electron-withdrawing character of the two nitrogen atoms in the pyrazine ring makes it susceptible to nucleophilic attack, particularly at the carbon atoms bearing halogen substituents. thieme-connect.de
Displacement of Halogen Substituents
The chlorine atom at the C-2 position of 2-chloro-3-methoxy-5-methylpyrazine is the most reactive site for nucleophilic substitution. This is a common feature among halopyrazines, which are generally more reactive towards nucleophiles than their corresponding pyridine (B92270) analogs. thieme-connect.de The presence of electron-donating groups on the pyrazine ring can sometimes necessitate more forceful reaction conditions for nucleophilic exchange to occur. thieme-connect.de
A key transformation is the displacement of the chloro group by an amino group. For instance, the reaction of similar chloro-substituted pyrazines with amines can proceed to yield aminopyrazine derivatives. This type of reaction is fundamental in building more complex molecules. The reactivity of halogens on the pyrazine ring can be influenced by their position. For example, in a related compound, 2-bromo-5-chloro-3-methylpyrazine, the bromine atom at the C-2 position is more reactive towards nucleophiles like amines compared to the chlorine at the C-5 position. This differential reactivity allows for selective substitution reactions.
A variety of nucleophiles can be employed to displace the chlorine atom, leading to a range of substituted pyrazines. These reactions are often facilitated by the stability of the resulting product and the good leaving group ability of the chloride ion.
Transformations Involving Alkoxy Groups
The methoxy (B1213986) group at the C-3 position is generally less reactive towards nucleophilic displacement than the chlorine atom. However, under certain conditions, it can be transformed. Kinetic studies on related substituted pyrazines have shown that a methylsulphonyl group is significantly more reactive towards displacement by a methoxide (B1231860) ion than a chloro group, highlighting the varying lability of different substituents. rsc.org
While direct displacement of the methoxy group is less common, its electronic influence on the reactivity of the pyrazine ring is significant. The methoxy group is electron-donating, which can affect the regioselectivity of other reactions on the ring. For example, in the Suzuki coupling of 2,5-dibromo-3-methoxypyrazine, the methoxy group appears to direct the initial arylation to the adjacent C-2 position. rsc.org
Functional Group Interconversions of Substituents
The substituents on the pyrazine ring can undergo various chemical transformations, providing pathways to a wide array of functionalized pyrazine derivatives.
Modifications at the Methyl Group
The methyl group at the C-5 position of the pyrazine ring is susceptible to reactions characteristic of alkyl groups attached to aromatic systems. Due to the electron-withdrawing nature of the pyrazine ring, the benzylic hydrogens of the methyl group exhibit increased acidity. youtube.com
One significant reaction is side-chain oxidation. When an alkyl group is attached to an aromatic ring, strong oxidizing agents like potassium permanganate (B83412) can oxidize the benzylic carbon to a carboxylic acid. libretexts.orglibretexts.orgyoutube.comyoutube.com For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom. libretexts.orglibretexts.org This reaction would convert the methyl group of this compound into a carboxylic acid group.
Another potential reaction is benzylic bromination. Using reagents like N-bromosuccinimide (NBS) with light, it is possible to introduce a bromine atom at the benzylic position of an alkyl group on an aromatic ring. youtube.com This creates a new reactive handle for further synthetic manipulations. The carbon adjacent to the pyrazine ring is referred to as the benzylic position, analogous to the position next to a benzene (B151609) ring. pearson.com
Reactions of the Pyrazine Nitrogen Atoms
The nitrogen atoms in the pyrazine ring possess lone pairs of electrons and can thus act as bases or nucleophiles. youtube.com Pyrazine itself is a weak base. slideshare.net It can undergo electrophilic addition reactions, such as protonation and alkylation, at the ring nitrogen atoms. youtube.com With mild acids, mono-quaternary salts are typically formed, while strong acids can lead to the formation of di-quaternary salts. youtube.com These reactions result in the formation of pyrazinium salts. youtube.com
Formation of Complex Pyrazine Architectures
This compound can serve as a building block for the synthesis of more complex molecular structures, including fused heterocyclic systems and biaryl compounds.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org Halogenated pyrazines are excellent substrates for reactions like the Suzuki-Miyaura coupling, which involves the reaction of a halo-aromatic compound with a boronic acid in the presence of a palladium catalyst. rsc.org For example, 2-chloropyrazine (B57796) has been successfully used in nickel-catalyzed Kumada-Corriu cross-coupling reactions. mdpi.com These methods allow for the introduction of various aryl and heteroaryl groups onto the pyrazine ring, leading to the construction of complex biaryl systems. The regioselectivity of these coupling reactions can often be controlled by the electronic properties of the existing substituents on the pyrazine ring. rsc.org
Furthermore, the functional groups on the pyrazine ring can be used to construct fused ring systems. For example, a pyrazine derivative with appropriate functionalities could undergo intramolecular condensation or cyclization reactions to form bicyclic or polycyclic heteroaromatic compounds. The synthesis of pyrazine alkaloids often involves the dimerization of α-amino aldehydes followed by air oxidation. mdpi.com
Below is a table summarizing some of the potential reactions for the derivatization of this compound:
| Reaction Type | Reagent/Conditions | Product Type |
| Nucleophilic Substitution | Amines | 2-Amino-3-methoxy-5-methylpyrazine derivatives |
| Side-Chain Oxidation | KMnO₄, H⁺ | 2-Chloro-3-methoxy-pyrazine-5-carboxylic acid |
| Benzylic Bromination | NBS, light | 2-Chloro-5-(bromomethyl)-3-methoxypyrazine |
| N-Alkylation | Alkyl halides | Pyrazinium salts |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 2-Aryl-3-methoxy-5-methylpyrazine derivatives |
Synthesis of Pyrazine-Based Ligands and Coordination Compounds
The synthesis of pyrazine-based ligands often leverages the reactivity of halopyrazines. The chlorine atom in this compound serves as a key functional group for nucleophilic substitution and cross-coupling reactions, enabling the introduction of various coordinating moieties. While direct studies on the use of this compound for ligand synthesis are not extensively documented, the reactivity of similar chloropyrazines provides a strong indication of its synthetic potential. researchgate.netresearchgate.net
For instance, aminodehalogenation reactions, where an amino group displaces the chlorine atom, are a common strategy for synthesizing pyrazine-based ligands. This can be achieved by reacting the chloropyrazine with a variety of amines, including benzylamines, under different reaction conditions. rsc.org The resulting aminopyrazine derivatives can then act as ligands for metal ions.
Another important approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the attachment of aryl, vinyl, or alkynyl groups to the pyrazine ring. The specific conditions for these reactions, including the choice of catalyst, ligand, and base, would need to be optimized for this compound.
Once synthesized, these pyrazine-based ligands can be used to form coordination compounds with various metal ions. The nitrogen atoms within the pyrazine ring, along with any additional coordinating groups introduced through derivatization, can bind to metal centers to form stable complexes. The electronic properties of the pyrazine ring, influenced by the methoxy and methyl substituents, can modulate the coordination properties of the resulting ligand and the photophysical and electrochemical properties of the final metal complex.
| Reaction Type | Reagents | Product Type | Potential Application |
| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Aminopyrazines, Alkoxypyrazines, Thioetherpyrazines | Ligand Synthesis |
| Suzuki Coupling | Arylboronic acids | Arylpyrazines | Functional Materials |
| Stille Coupling | Organostannanes | Aryl/Vinylpyrazines | Organic Electronics |
| Sonogashira Coupling | Terminal alkynes | Alkynylpyrazines | Conjugated Systems |
Development of Conjugated Pyrazine Systems for Material Applications
The development of conjugated materials based on pyrazine is a growing area of research, driven by their potential applications in organic electronics, sensors, and optoelectronics. Pyrazine, being an electron-deficient aromatic ring, can be incorporated into conjugated polymers to create n-type materials, which are essential for the fabrication of various electronic devices. nih.gov
The synthesis of conjugated pyrazine systems can be approached through the polymerization of appropriately functionalized pyrazine monomers. While the direct use of this compound in polymerization has not been extensively reported, its derivatives could serve as valuable monomers. For example, after undergoing a Sonogashira or Suzuki coupling to introduce polymerizable groups like ethynyl (B1212043) or vinyl moieties, the resulting pyrazine derivative could be subjected to polymerization reactions.
A recent breakthrough in the synthesis of pyrazinacene conjugated polymers, which are composed of linearly fused pyrazine units, highlights the potential of pyrazine-based materials. rsc.orgnih.gov Although these systems are structurally different from polymers derived from a single pyrazine unit, the synthetic strategies employed, such as dehydrohalogenation polymerization, could potentially be adapted for monomers derived from this compound. rsc.org The presence of the methoxy and methyl groups on the pyrazine ring would be expected to influence the electronic properties, solubility, and processability of the resulting conjugated polymers.
Furthermore, the development of water-soluble conjugated polymers (WSCPs) containing pyrazine rings has been reported. acs.orgacs.org These materials are of interest for applications in biological sensing and imaging. A synthetic strategy involving the synchronized construction of the pyrazine ring and polymerization could potentially be adapted to incorporate derivatives of this compound, leading to new functional WSCPs. acs.orgacs.org
Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the electronic properties of pyrazine and its derivatives. researchgate.net Such calculations can provide valuable insights into the energy levels (HOMO and LUMO), band gaps, and other electronic parameters of conjugated systems incorporating the this compound unit, guiding the design of new materials with desired electronic characteristics.
| Property | Influence of Pyrazine Unit | Potential Application |
| Electron Affinity | High due to electron-deficient nature | n-type semiconductors in transistors |
| Optical Properties | Tunable through derivatization | Organic Light-Emitting Diodes (OLEDs) |
| Redox Activity | Can undergo reversible reduction | Redox-active materials for batteries |
| Solubility | Can be modified by substituents | Solution-processable electronic devices |
Advanced Analytical Characterization Techniques for Pyrazine Compounds
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of pyrazine (B50134) compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrazine Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural characterization of pyrazine derivatives. researchgate.net Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, complete assignments of proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) chemical shifts and coupling constants can be achieved. researchgate.net
For pyrazine compounds, ¹H NMR spectra provide information on the substitution pattern of the ring. The chemical shifts of the ring protons are influenced by the electronic effects of the substituents. For instance, in the parent pyrazine molecule, the four equivalent protons resonate at a specific chemical shift. spectrabase.comchemicalbook.com The introduction of substituents, such as a chloro, methoxy (B1213986), and methyl group in 2-Chloro-3-methoxy-5-methylpyrazine, will cause distinct shifts in the remaining ring protons, allowing for the determination of their relative positions.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazine ring are also sensitive to the nature and position of the substituents.
Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are particularly useful for establishing the connectivity between protons and carbons that are separated by two or three bonds. nih.gov This is crucial for confirming the precise substitution pattern, especially in complex or isomeric pyrazine derivatives. researchgate.net The analysis of coupling constants, both short-range and long-range, further aids in the structural elucidation. researchgate.net
Table 1: Representative ¹H NMR Chemical Shift Data for Related Pyrazine and Pyridine (B92270) Compounds
| Compound | Solvent | Proton | Chemical Shift (ppm) |
| 2-Methoxy-3-methylpyrazine (B1583162) | - | H-3, H-4 | Not specified |
| CH₃ (methoxy) | Not specified | ||
| CH₃ (methyl) | Not specified | ||
| 2-Chloro-5-methylpyridine (B98176) | - | H-A | 8.18 |
| H-B | 7.45 | ||
| H-C | 7.13 | ||
| CH₃ | 2.27 |
Note: This table is illustrative and based on available data for related compounds. chemicalbook.comchemicalbook.com The actual chemical shifts for this compound will vary.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a valuable tool for identifying the functional groups present in a molecule. nih.gov These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.
For this compound, IR and Raman spectroscopy can confirm the presence of key functional groups:
C-Cl stretch: The carbon-chlorine stretching vibration typically appears in the fingerprint region of the IR spectrum.
C-O-C stretch: The methoxy group will exhibit characteristic stretching vibrations for the C-O-C linkage.
C-H stretch: Vibrations corresponding to the methyl group and any remaining aromatic C-H bonds will be observed. dtic.mil
Pyrazine ring vibrations: The pyrazine ring itself has a set of characteristic vibrational modes that can be observed. core.ac.uk
The combination of IR and Raman spectroscopy is particularly powerful due to their different selection rules. nih.gov Some vibrational modes may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa. This complementarity aids in a more complete vibrational assignment. nih.gov While specific spectra for this compound were not found, the analysis of related pyrazine structures provides a basis for interpreting its vibrational spectra. dtic.milcore.ac.uk
Table 2: General Infrared Absorption Ranges for Functional Groups Relevant to this compound
| Functional Group | Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Alkyl C-H Stretch | 2960-2850 |
| C=N Stretch (in aromatic ring) | ~1600-1475 |
| C-O Stretch (Aryl ethers) | 1275-1200 (asymmetric), 1075-1020 (symmetric) |
| C-Cl Stretch | 850-550 |
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the pyrazine ring. montana.edu Pyrazines typically exhibit two main types of electronic transitions: π→π* and n→π* transitions. montana.edu
The π→π* transitions are generally more intense and occur at shorter wavelengths (higher energy), while the n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, are less intense and occur at longer wavelengths (lower energy). montana.edu The position and intensity of these absorption bands are influenced by the substituents on the pyrazine ring.
For this compound, the chloro, methoxy, and methyl groups will act as auxochromes, modifying the absorption characteristics of the pyrazine chromophore. The UV-Vis spectrum can be used to confirm the presence of the pyrazine ring and to study the effects of the substituents on its electronic structure. nih.gov Studies on pyrazine and its derivatives show that they absorb UV light in the range of 220-380 nm. researchgate.net The gas-phase UV absorption spectra of pyrazine show a broad continuum with less intense absorption bands between 200 and 380 nm. researchgate.net
Table 3: Typical UV Absorption Maxima for Pyrazine
| Transition | Wavelength Range (nm) |
| π→π | 220-270 |
| n→π | 290-380 |
Note: The specific λmax values for this compound will be influenced by the substituents and the solvent used for analysis. montana.eduresearchgate.net
Chromatographic and Mass Spectrometric Techniques for Separation and Identification
Chromatographic techniques are essential for separating complex mixtures and isolating individual pyrazine compounds, while mass spectrometry provides crucial information about their molecular weight and fragmentation patterns, leading to their identification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Pyrazines
Gas chromatography-mass spectrometry (GC-MS) is the most widely used analytical technique for the characterization of volatile and semi-volatile compounds like many pyrazines. nih.gov In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the molecular ion and its fragment ions.
For the analysis of this compound, GC-MS can provide both its retention time, which is characteristic for a given set of chromatographic conditions, and its mass spectrum. The mass spectrum will show the molecular ion peak corresponding to its molecular weight and a series of fragment ions resulting from the cleavage of the molecule. The fragmentation pattern is often predictable and can be used to deduce the structure of the compound. For instance, the loss of a methyl group, a methoxy group, or a chlorine atom would result in characteristic fragment ions.
Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used in conjunction with GC-MS for the analysis of volatile compounds in complex matrices. nih.gov This technique allows for the concentration of volatile analytes from the headspace above a sample onto a coated fiber, which is then introduced into the GC injector. youtube.com
Table 4: Illustrative GC-MS Data for a Hypothetical Analysis of this compound
| Parameter | Value |
| Retention Time | Dependent on column and conditions |
| Molecular Ion (M⁺) | m/z corresponding to C₆H₇ClN₂O |
| Key Fragment Ions | m/z corresponding to [M-CH₃]⁺, [M-OCH₃]⁺, [M-Cl]⁺ |
Note: This table is illustrative. The actual retention time and fragmentation pattern would need to be determined experimentally.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantitative Analysis
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique that is particularly well-suited for the quantitative analysis of trace-level compounds in complex matrices. nih.govnih.gov UPLC utilizes smaller particle size columns, which allows for higher resolution, faster separations, and increased sensitivity compared to traditional HPLC. nih.gov
In UPLC-MS/MS, the sample is first separated by UPLC, and the eluting components are then introduced into a tandem mass spectrometer. The first mass spectrometer (MS1) is used to select the molecular ion of the target analyte (in this case, this compound). This selected ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed by the second mass spectrometer (MS2). This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity, making it ideal for quantitative analysis. nih.gov
The development of a UPLC-MS/MS method for this compound would involve optimizing the chromatographic conditions (e.g., column, mobile phase) and the mass spectrometric parameters (e.g., precursor and product ions, collision energy). wisdomlib.orgmdpi.com This technique would allow for the accurate and precise quantification of this compound in various samples.
Table 5: Hypothetical UPLC-MS/MS Parameters for the Analysis of this compound
| Parameter | Setting |
| UPLC Column | e.g., C18 reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with additives |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| Precursor Ion (Q1) | m/z of [M+H]⁺ or [M-H]⁻ |
| Product Ion (Q3) | m/z of a characteristic fragment ion |
| Collision Energy | Optimized for maximum fragment ion intensity |
Note: This table presents a hypothetical set of parameters that would need to be optimized experimentally for the specific analysis.
High-Performance Liquid Chromatography (HPLC) for Separation and Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of components within a mixture. For pyrazine compounds, which often exist as part of complex matrices or as mixtures of isomers, HPLC offers high resolution and sensitivity.
Reverse-phase (RP) HPLC is a frequently employed method for the analysis of pyrazine derivatives. sielc.com For instance, the separation of compounds like 2-methoxy-5-methyl-pyrazine can be achieved using a C18 column with a mobile phase typically consisting of a mixture of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, volatile modifiers such as formic acid are used instead of phosphoric acid. sielc.comsielc.com This scalability allows the method to be adapted from analytical-scale quantification to preparative-scale isolation of impurities. sielc.com
The separation mechanism can also be tailored to the specific properties of the pyrazines. The SHARC-1 column, for example, operates based on hydrogen bonding interactions, which is particularly useful for separating pyrazines and aminopyrazines. sielc.com The choice of column and mobile phase is critical for achieving baseline separation, especially for regio-isomers. In the separation of 2-ethyl-5(6)-methylpyrazine (B1368701) isomers, a mobile phase of hexane (B92381) and isopropanol (B130326) was used, with the separation efficiency being highly dependent on the isopropanol ratio. nih.gov
Modern HPLC systems, such as the Thermo Scientific Vanquish Analytical Purification LC System, integrate fraction collectors that allow for precise and automated purification of target compounds. youtube.com These systems are designed to preserve the resolution achieved during separation and minimize carry-over, ensuring the collection of high-purity fractions for further analysis or use. youtube.com
Table 1: Illustrative HPLC Conditions for Pyrazine Analysis
| Analyte | Column | Mobile Phase | Application | Reference |
|---|---|---|---|---|
| Pyrazinamide (B1679903) | Supelco LC-18 (DB) | Basic Mobile Phase | Determination in human plasma | nih.gov |
| 2-methoxy-5-methyl-pyrazine | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Analysis and preparative separation | sielc.com |
| 2-Aminopyrazine, Pyrazine | SHARC 1 | Acetonitrile, Water | Separation based on hydrogen bonding | sielc.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic structure of crystalline solids. For pyrazine compounds, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding their chemical properties and behavior in the solid state.
The application of X-ray crystallography to pyrazine derivatives is well-documented, often in the context of coordination polymers and co-crystals. acs.orgresearchgate.net For example, a study on the adduct of diphenyltin (B89523) dichloride with pyrazine revealed a complex structure composed of layers of polymeric chains and discrete molecules. rsc.org The analysis provided exact Sn-N bond lengths, which were found to be abnormally long, and detailed the coordination geometry around the tin atoms. rsc.org
In another example, the structure of poly-μ-pyrazine-bis(pyrazine)(dinitrato-O)copper(II) was investigated by X-ray diffraction. researchgate.net The study determined that the compound crystallizes in the triclinic space group P1 and consists of linear chains of copper ions bridged by pyrazine groups, with other ligands completing a distorted octahedral geometry around the copper. researchgate.net Such detailed structural information is vital for the field of crystal engineering.
While obtaining single crystals suitable for X-ray diffraction can be a challenge, the data they provide is unparalleled. The Cambridge Crystallographic Data Centre (CCDC) serves as a repository for such data, which can be accessed for further research. acs.org
Table 2: Example Crystallographic Data for a Pyrazine Complex: (SnPh₂Cl₂·pyz)n
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbam |
| a (Å) | 14.935(2) |
| b (Å) | 13.409(3) |
| c (Å) | 14.959(3) |
| Z | 8 |
| Sn-N Bond Lengths (Å) | 2.961(10), 2.783(10) |
Data sourced from an X-ray crystallographic investigation of a pyrazine adduct. rsc.org
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and other elements in a sample. For a newly synthesized compound like this compound, elemental analysis serves to verify its empirical formula and confirm its purity. researchgate.net
The technique typically involves the combustion of a small, precisely weighed amount of the substance in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then separated and quantified by a detector. Modern automated CHNS analyzers provide rapid and accurate results for a wide range of organic compounds, including polycyclic and heterocyclic substances. researchgate.net The selection of catalytic oxide compositions within the analyzer is crucial for ensuring the complete conversion of the sample to its elemental gases. researchgate.net
The experimentally determined percentages of each element are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's stoichiometric identity. For this compound, with the molecular formula C₆H₇ClN₂O, the theoretical elemental composition can be precisely calculated.
Table 3: Theoretical Elemental Composition of this compound (C₆H₇ClN₂O)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 72.066 | 45.45 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 4.45 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 22.36 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 17.67 |
| Oxygen | O | 15.999 | 1 | 15.999 | 10.09 |
| Total | 158.588 | 100.00 |
This table presents the calculated theoretical percentages based on the molecular formula. Experimental results from an elemental analyzer would be compared against these values. researchgate.netuni.lu
Theoretical and Computational Investigations of 2 Chloro 3 Methoxy 5 Methylpyrazine and Pyrazine Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations serve as a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules. These methods are particularly valuable in the study of pyrazine (B50134) derivatives, providing insights that complement experimental findings.
Density Functional Theory (DFT) Applications in Pyrazine Studies
Density Functional Theory (DFT) has become a standard method for investigating the geometric and electronic properties of pyrazine and its derivatives. mdpi.comnih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-31(d,p), are employed to determine optimized molecular structures, total energies, and electronic states. iiste.orgmostwiedzy.plresearchgate.net These calculations are crucial for understanding the influence of different substituents and their positions on the pyrazine ring's electronic and structural properties. mostwiedzy.plijournalse.org
For instance, studies on various pyrazine derivatives have used DFT to calculate a range of molecular descriptors, including electronic and quantum chemical parameters. ijournalse.orgijournalse.org These descriptors are instrumental in building Quantitative Structure-Property Relationship (QSPR) models. ijournalse.org DFT has also been used to study the electronic and geometric structures of more complex systems, such as tetrapyrazinoporphyrazine and its derivatives, revealing how modifications like chlorination affect the macrocycle's properties. mdpi.comnih.gov
In the context of low-energy electron interactions, DFT with the B3LYP hybrid functional has been used to calculate vertical electron affinities (VEAs) for pyridine (B92270), pyrazine, and their halogenated derivatives. mostwiedzy.pl These studies indicate that the inclusion of diffuse functions in the basis set is important for obtaining results that are in satisfactory agreement with available experimental data. mostwiedzy.pl
Theoretical investigations into the electronic properties of molecules like pyridine, pyrimidine, pyrazine, and pyridazine (B1198779) using DFT have shown how the positioning of nitrogen atoms affects the electronic and structural characteristics of the parent benzene (B151609) ring. iiste.orgresearchgate.net Such studies provide data on energy gaps, ionization potentials, and electron affinities, which are fundamental to understanding the chemical behavior of these heterocyclic compounds. iiste.orgresearchgate.net
Table 1: Selected DFT-Calculated Electronic Properties of Pyrazine
| Property | Calculated Value | Method |
| Energy Gap | 3.120 eV | B3LYP/6-31(d,p) researchgate.net |
| Ionization Potential | 9.53 eV | B3LYP/6-31(d,p) researchgate.net |
| Electron Affinity | -0.49 eV | B3LYP/6-31(d,p) researchgate.net |
| Dipole Moment | 0.00 Debye | B3LYP/6-31(d,p) researchgate.net |
This table presents a selection of electronic properties for the parent pyrazine molecule calculated using DFT, providing a baseline for understanding the effects of substitution.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating and interpreting the electronic absorption spectra of molecules. mdpi.comnih.gov It provides insights into the nature of electronic transitions, such as metal-to-ligand charge-transfer (MLCT) and intramolecular charge-transfer (ICT) transitions. acs.orgresearchgate.net
For example, TD-DFT has been instrumental in understanding the electronic spectra of metal complexes of tetrapyrazinoporphyrazine, helping to interpret the observed absorption bands. mdpi.comnih.gov In the study of pyrazine-based donor-acceptor molecules, TD-DFT calculations have been used to analyze absorption spectra and correlate them with experimentally observed ICT transitions. researchgate.net Furthermore, TD-DFT is employed to compute the energy difference between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), a crucial parameter for materials exhibiting thermally activated delayed fluorescence (TADF). researchgate.netyoutube.com
The accuracy of TD-DFT in predicting excitation energies, particularly for Rydberg and charge-transfer states, has been a subject of investigation. umn.edu While standard TD-DFT can underestimate these energies, modifications to the theory are being explored to improve its predictive power. umn.edu
Ab Initio Methods for Fundamental Pyrazine Properties
Ab initio calculations, which are based on first principles without empirical parameters, have been employed to investigate the fundamental properties of pyrazine. These methods are particularly useful for studying the properties and geometry of excited states.
One notable application is the ab initio calculation of the properties and geometry of the lowest triplet state of pyrazine. acs.org Such studies provide detailed information about the electronic and structural changes that occur upon excitation. Ab initio methods have also been used to calculate zero-field splitting tensors of nπ* excited states, which are important for understanding the magnetic properties of these molecules. acs.org
Furthermore, ab initio calculations have been applied to study the vibrational spectra of pyrazine and its cation, providing insights into the vibrational modes of the molecule in its ground and ionized states. acs.org These theoretical studies are often complemented by experimental techniques like ZEKE (zero-electron-kinetic-energy) photoelectron spectroscopy. acs.org
Molecular Modeling and Predictive Studies
Molecular modeling techniques are essential for predicting the properties and behavior of molecules, offering a cost-effective alternative to experimental synthesis and testing.
Quantitative Structure-Property Relationship (QSPR) Modeling (e.g., olfactive thresholds, molecular descriptors)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of molecules and their properties. ijournalse.orgresearchgate.net This approach is particularly relevant in the study of pyrazine derivatives, which are known for their significant aroma and flavor characteristics. ijournalse.orgnih.gov
QSPR studies on pyrazine derivatives have been conducted to predict properties like olfactive thresholds. ijournalse.orgresearchgate.netnih.gov These models typically use a variety of molecular descriptors, which can be calculated using quantum chemical methods like DFT, to represent the chemical structure. ijournalse.orgijournalse.org For example, a 2D-QSPR model was developed for a series of 78 pyrazine derivatives to predict their odor thresholds, using descriptors calculated with DFT at the B3LYP/6-31G(d) level of theory. ijournalse.org Similarly, 3D-QSPR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to pyrazine derivatives to model their olfactive properties. researchgate.net
The success of a QSPR model is evaluated based on its statistical significance and predictive power, which is often assessed through internal and external validation techniques. ijournalse.orgnih.gov These models can help in identifying the key structural features that influence a particular property, thereby guiding the design of new molecules with desired characteristics. nih.gov
Table 2: Statistical Parameters for a 3D-QSPR Model of Pyrazine Derivatives' Olfactive Thresholds
| Model | r²cv | r² | r²test |
| CoMFA | 0.605 | 0.788 | 0.542 |
This table showcases the statistical quality of a Comparative Molecular Field Analysis (CoMFA) model for predicting the olfactive thresholds of pyrazine derivatives, indicating a good correlation between predicted and experimental values. researchgate.net
Analysis of Intermolecular Interactions and Crystal Packing Effects (e.g., non-linear optical properties)
The arrangement of molecules in the solid state, known as crystal packing, is governed by intermolecular interactions and can significantly influence the material's properties, including its non-linear optical (NLO) response. nih.govmdpi.comresearchgate.net The study of these interactions is crucial for understanding and designing functional crystalline materials. mdpi.com
In pyrazine-based compounds, a variety of intermolecular interactions, such as hydrogen bonds and π-π stacking, play a significant role in determining the crystal structure. nih.govnih.gov A systematic analysis of the Cambridge Structural Database (CSD) has revealed that the most frequent interaction involving pyrazine is a hydrogen bond to the pyrazine nitrogen atom acting as an acceptor. nih.gov
The crystal packing of pyrazine derivatives has been shown to be critical for their second-order NLO properties. rsc.orgrsc.org For example, studies on X-shaped pyrazine derivatives have demonstrated that the relative position of donor and acceptor substituents can dramatically alter the anisotropy of the NLO response, with some isomers exhibiting a dipolar response and others an octupolar one. rsc.orgrsc.org DFT calculations have been instrumental in rationalizing these experimental observations by providing a detailed analysis of the symmetry of low-lying excited states. rsc.org
Furthermore, the investigation of Λ-shaped pyrazine derivatives has shown how systematic structural changes, such as the extension of the π-conjugated system, affect the electronic structure and, consequently, the second-order NLO response. upce.cz These studies highlight the importance of controlling the molecular arrangement in the crystal lattice to optimize the NLO properties of pyrazine-based materials.
Prediction of Reaction Pathways and Mechanistic Insights
Theoretical and computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provides powerful tools for predicting the reactivity of heterocyclic compounds like 2-Chloro-3-methoxy-5-methylpyrazine. chemrxiv.orgresearchgate.netnih.gov By modeling the electronic structure and energy landscapes of potential reaction pathways, researchers can gain significant mechanistic insights without conducting physical experiments. These computational approaches are crucial for understanding how the interplay of the pyrazine core and its substituents dictates the molecule's chemical behavior.
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic generally renders the ring resistant to electrophilic aromatic substitution while making it susceptible to nucleophilic attack. researchgate.netthieme-connect.de Computational studies have corroborated this, showing that the highest occupied molecular orbitals (HOMOs) of azines like pyrazine are often not the aromatic π orbitals, which helps to explain their low reactivity towards electrophiles. researchgate.net The presence of substituents—chloro, methoxy (B1213986), and methyl groups—on the this compound ring introduces a complex interplay of electronic and steric effects that modulate this intrinsic reactivity.
Nucleophilic Aromatic Substitution (SNAr)
One of the most probable reaction pathways for this compound is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C2 position is displaced by a nucleophile. The pyrazine ring's low-lying lowest unoccupied molecular orbital (LUMO) makes it prone to nucleophilic attack. researchgate.net The chlorine atom is a good leaving group, further facilitating this reaction.
The mechanism for SNAr on halopyrazines typically proceeds via an addition-elimination pathway. This involves the initial attack of the nucleophile on the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the chloride ion restores the aromaticity of the ring.
However, computational and experimental studies on other diazine systems have shown that alternative mechanisms, such as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, can also be operative. thieme-connect.de The specific pathway is often dependent on the reaction conditions and the nature of the nucleophile. Kinetic investigations into related amination reactions via SNAr have highlighted that the choice of base can lead to distinct and sometimes complex reaction profiles, suggesting that the mechanistic landscape can be subtle and influenced by multiple factors in the reaction system. rsc.org
For this compound, DFT calculations could be employed to model the transition states and intermediates for both the addition-elimination and potential ANRORC pathways. By comparing the activation energies for these routes, a prediction can be made about the most favorable mechanism.
Electrophilic Aromatic Substitution
Direct electrophilic substitution on the pyrazine ring is generally difficult. thieme-connect.describd.com The ring nitrogens are basic and will be protonated under the acidic conditions often used for these reactions, which further deactivates the ring towards electrophilic attack. However, the presence of activating groups can make electrophilic substitution feasible. In this compound, the methoxy group at C3 and the methyl group at C5 are both electron-donating and can activate the ring towards electrophiles.
Computational methods like Molecular Electrostatic Potential (MEP) analysis and Fukui functions are invaluable for predicting the most likely sites for electrophilic attack. chemrxiv.org These methods visualize the electron density distribution and identify regions of the molecule that are most electron-rich and therefore most susceptible to attack by an electrophile.
The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the ortho position is C2 (occupied by chlorine) and the other ortho position is the N1 nitrogen. The para position is C6.
The methyl group is a weaker activating group, also directing ortho and para. Its ortho positions are C6 and the N4 nitrogen. Its para position is C2 (occupied by chlorine).
The chloro group is deactivating but also directs ortho and para.
Considering these influences, the C6 position is the most likely site for electrophilic substitution. It is activated by both the methoxy (para) and methyl (ortho) groups. Computational modeling of the stability of the Wheland intermediate (the carbocation formed after the electrophile adds to the ring) would be the definitive method for predicting the regioselectivity. A more stable intermediate implies a lower activation energy for its formation, in accordance with Hammond's postulate. stackexchange.com
Predicted Reactivity Summary
The following table summarizes the predicted reactivity at the available carbon position on the pyrazine ring based on general principles of substituent effects and pyrazine chemistry.
| Position | Predicted Reactivity toward Nucleophiles | Predicted Reactivity toward Electrophiles | Rationale |
| C6 | Low | High | Activated by both the para-methoxy group and the ortho-methyl group, making it the most electron-rich carbon and thus the most susceptible to electrophilic attack. Not a site for typical SNAr. |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of functionalized pyrazines is an area of continuous innovation, with a strong emphasis on developing more sustainable and efficient methods. Future research on the synthesis of 2-Chloro-3-methoxy-5-methylpyrazine is expected to move beyond traditional multi-step, often harsh, chemical syntheses and embrace greener alternatives.
Key emerging trends include:
Biocatalysis: The use of enzymes to catalyze the synthesis of pyrazine (B50134) derivatives is a rapidly growing field. marketresearchintellect.com Researchers are exploring the use of various enzymes, such as aminotransferases, to produce alkyl- and alkoxy-pyrazines under mild, environmentally friendly conditions. marketresearchintellect.com This approach offers the potential for high selectivity and reduces the need for hazardous reagents and solvents. Future work could focus on identifying or engineering enzymes capable of regioselectively introducing the chloro, methoxy (B1213986), and methyl groups onto the pyrazine ring, or onto precursors, to afford this compound.
Flow Chemistry: Continuous flow synthesis is another promising avenue for the production of pyrazine derivatives. 24chemicalresearch.com This technology offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. The development of a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and a more sustainable manufacturing process.
Electrochemical Methods: Electrosynthesis is emerging as a powerful tool for the halogenation of organic molecules, offering precise control over the reaction and avoiding the use of harsh halogenating agents. Current time information in Bangalore, IN. Future research could explore the electrochemical chlorination of a suitable 3-methoxy-5-methylpyrazine precursor to selectively synthesize the target compound.
| Synthetic Methodology | Potential Advantages for this compound Synthesis | Relevant Research Findings for Pyrazines |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Development of chemoenzymatic processes for alkyl- and alkoxy-pyrazines. |
| Flow Chemistry | Improved safety, scalability, and efficiency; precise control over reaction parameters. | Successful synthesis of various heterocyclic compounds, including pyrazole (B372694) derivatives, using flow reactors. 24chemicalresearch.com |
| Electrochemical Synthesis | Avoidance of hazardous reagents, high selectivity, and mild conditions. | Potential-controlled electrochemical halogenation of anilines demonstrates precise control over substitution patterns. Current time information in Bangalore, IN. |
Integration of Advanced Computational Approaches for Rational Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of heterocyclic compounds. mdpi.com For this compound, computational approaches will be crucial for accelerating its development and identifying promising applications.
Future computational research is likely to focus on:
Property Prediction: DFT calculations can be employed to predict a wide range of properties for this compound, including its electronic structure, reactivity, and spectroscopic characteristics. This information can guide synthetic efforts and help to identify potential applications. For instance, understanding the molecule's frontier molecular orbitals (HOMO and LUMO) can provide insights into its potential as an electronic material.
Reaction Mechanism Elucidation: Computational studies can be used to investigate the mechanisms of reactions involving this compound, aiding in the optimization of synthetic routes and the design of novel transformations.
Rational Design of Derivatives: By systematically modifying the substituents on the pyrazine ring in silico, researchers can rationally design new derivatives of this compound with tailored properties for specific applications. For example, computational screening could identify derivatives with enhanced charge transport properties for use in organic electronics.
| Computational Approach | Application to this compound | Significance |
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. | Guides synthetic strategies and identifies potential application areas. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding and intermolecular interactions. | Provides insights into the stability and solid-state packing of the compound. |
| Molecular Docking | Simulation of interactions with biological targets. | Explores potential pharmaceutical applications. |
Exploration of Untapped Application Domains
The unique combination of functional groups on this compound suggests its potential utility in a variety of fields beyond its likely role as a flavoring agent. Future research will undoubtedly focus on exploring these untapped application domains.
Promising areas for investigation include:
Pharmaceuticals: Pyrazine derivatives are present in numerous approved and experimental drugs. rsc.org The specific substitution pattern of this compound could impart valuable pharmacological properties. Future studies could involve screening this compound and its derivatives for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects.
Agrochemicals: The pyrazine scaffold is also found in a range of agrochemicals. The functional groups on this compound could lead to the discovery of new herbicides, fungicides, or insecticides.
Organic Electronics: The electron-deficient nature of the pyrazine ring makes it an attractive building block for organic electronic materials. The presence of a methoxy group can further tune the electronic properties. Research into the synthesis of oligomers or polymers incorporating the this compound unit could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Sensor Technology: The pyrazine ring can interact with various analytes, making pyrazine-based compounds suitable for use in chemical sensors. The specific substituents on this compound could allow for the selective detection of certain ions or molecules.
Interdisciplinary Research at the Interface of Pyrazine Chemistry and Materials Science
The convergence of pyrazine chemistry and materials science is a particularly exciting frontier. The ability to fine-tune the properties of pyrazine-based materials by modifying their chemical structure opens up a vast design space for new functional materials.
Key interdisciplinary research directions include:
Functional Polymers: The incorporation of this compound as a monomer or a functional unit into polymers could lead to materials with novel optical, electronic, or thermal properties. rsc.org For example, pyrazine-containing polymers have been investigated for their light-responsive and low-bandgap properties. rsc.org
Metal-Organic Frameworks (MOFs): Pyrazine and its derivatives are excellent ligands for the construction of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. The functional groups on this compound could be used to tailor the pore size, shape, and chemical environment of MOFs, leading to materials with enhanced performance for specific applications.
Dye-Sensitized Solar Cells (DSSCs): Pyrazine-based compounds have shown promise as components of organic photosensitizers for DSSCs. 24chemicalresearch.com The electronic properties of this compound could be harnessed in the design of new, efficient dyes for solar energy conversion.
| Material Class | Potential Role of this compound | Emerging Applications |
| Functional Polymers | Monomer or functional side group. | Organic electronics, light-responsive materials. |
| Metal-Organic Frameworks (MOFs) | Organic linker. | Gas storage, catalysis, chemical sensing. |
| Dye-Sensitized Solar Cells (DSSCs) | Component of organic photosensitizers. | Renewable energy generation. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-3-methoxy-5-methylpyrazine in laboratory settings?
- Methodological Answer : A common approach involves cyclization reactions using phosphoryl chloride (POCl₃) as a chlorinating agent. For example, substituted hydrazides can be cyclized at elevated temperatures (e.g., 120°C) to introduce chlorine at the 2-position, as demonstrated in analogous pyrazine syntheses . Purification typically employs column chromatography or recrystallization, with purity verification via GC or HPLC (>95% purity thresholds are standard) .
Q. What safety protocols are essential when handling chlorinated pyrazines in synthetic chemistry?
- Methodological Answer : Chlorinated pyrazines require stringent safety measures due to acute toxicity (oral, dermal) and respiratory irritation risks. Key protocols include:
- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact .
- Storage in sealed containers away from strong acids/oxidizers to prevent hazardous reactions .
- Compliance with regional regulations (e.g., EU REACH, U.S. TSCA) for disposal and transportation .
Advanced Research Questions
Q. How can researchers resolve structural ambiguities in substituted pyrazines using spectroscopic methods?
- Methodological Answer : Structural elucidation relies on:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy vs. methyl groups) via coupling patterns and chemical shifts. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm .
- GC-MS/IR : GC-EAD (gas chromatography-electroantennographic detection) can confirm bioactivity-related structures, as shown in pyrazine pheromone studies .
- X-ray crystallography : Resolves regiochemical ambiguities in crystallizable derivatives .
Q. What strategies mitigate competing side reactions during the chlorination of methoxy-methylpyrazine derivatives?
- Methodological Answer : To suppress undesired chlorination at the methoxy or methyl positions:
- Use directed ortho-metalation to selectively activate the 2-position for chlorine insertion .
- Optimize reaction temperature and stoichiometry (e.g., limiting POCl₃ to 1.2 equivalents) to reduce overhalogenation .
- Monitor reaction progress via TLC or in situ FTIR to halt at the desired intermediate stage .
Q. How does the electronic environment of the pyrazine ring influence regioselectivity in subsequent functionalization reactions?
- Methodological Answer : The electron-withdrawing chlorine at C2 and electron-donating methoxy group at C3 create distinct electronic profiles:
- Nucleophilic aromatic substitution favors C5 (meta to chlorine) due to reduced electron density .
- Electrophilic attack occurs preferentially at C6 (para to methoxy), as demonstrated in analogous pyrazine derivatization .
- Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Data Contradictions and Validation
- Synthetic Yield Variability : reports yields >70% for cyclization reactions, while other methods (e.g., metalation) may yield <50% . Validate via controlled reproducibility studies.
- Regulatory Discrepancies : Compliance requirements differ globally (e.g., China mandates new substance registration, while Taiwan has phased deadlines) . Cross-check regional guidelines before scaling synthesis.
Key Research Applications
- Biological Signaling : Pyrazines act as semiochemicals in insect communication (e.g., orchid pollination), suggesting potential agrochemical applications .
- Pharmaceutical Intermediates : Chlorinated pyrazines are precursors for heterocyclic drug candidates, particularly kinase inhibitors and antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
